Diethyl[2-(dimethylamino)ethyl]propanedioate
Description
Diethyl[2-(dimethylamino)ethyl]propanedioate (IUPAC name: diethyl 2-(dimethylaminomethylidene)propanedioate) is a malonate derivative with the molecular formula C₁₀H₁₇NO₄ . Its structure features a central propanedioate core esterified with ethyl groups and a dimethylamino substituent at the methylidene position. The dimethylamino group imparts basicity and influences solubility in polar solvents, making it useful in reactions requiring nucleophilic catalysis or as a ligand precursor .
Properties
CAS No. |
5429-29-8 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
diethyl 2-[2-(dimethylamino)ethyl]propanedioate |
InChI |
InChI=1S/C11H21NO4/c1-5-15-10(13)9(7-8-12(3)4)11(14)16-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
XTTIXKIEKDPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(dimethylamino)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(dimethylamino)ethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(dimethylamino)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Diethyl[2-(dimethylamino)ethyl]propanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl[2-(dimethylamino)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context . It may also participate in signaling pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Structural Analogues of Diethyl Propanedioate Derivatives
Diethyl propanedioate derivatives vary primarily in the substituents attached to the central malonate core. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Diethyl Propanedioate Derivatives
Physical and Chemical Properties
- Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like Diethyl 2-methylidenepropanedioate ().
- Thermal Stability : Hydroxy-substituted derivatives (e.g., 12b ) exhibit higher melting points (>270°C) due to intermolecular hydrogen bonding, whereas aliphatic amine derivatives generally have lower thermal stability .
Functional Comparisons in Polymer Chemistry
For example, ethyl 4-(dimethylamino) benzoate shows higher reactivity in photoinitiated polymerizations than methacrylate-based amines, suggesting that the malonate backbone in this compound could similarly enhance curing efficiency in resins .
Biological Activity
Diethyl[2-(dimethylamino)ethyl]propanedioate, also known as Bis[2-(dimethylamino)ethyl]propanedioate, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C11H22N2O4 and a molecular weight of 246.31 g/mol. The compound features two diethyl ester groups attached to a central propanedioate backbone, with dimethylamino groups that enhance its solubility and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation, thereby reducing viral load in infected cells .
- Cell Cycle Disruption : Similar compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may also disrupt cellular processes critical for cancer cell survival .
Case Studies and Research Findings
-
Antiviral Efficacy Study : In a study evaluating various derivatives of 2-(dimethylamino)ethanol against influenza A virus, compounds similar to this compound showed EC50 values indicating effective inhibition at low concentrations (Table 1). The results suggest that structural modifications can enhance antiviral potency.
Table 1: Antiviral efficacy of selected compounds against influenza A virus .
Compound EC50 (µM) Cytotoxicity (CC50 µM) G01 10.1 ± 1.66 >100 G02 16.48 ± 5.57 >100 G03 10.04 ± 1.90 >100 - Immunosuppressive Activity : A study highlighted the immunosuppressive effects of diethyl malonate derivatives on T-cell activation, suggesting potential applications in therapeutic strategies for autoimmune diseases and transplant rejection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
